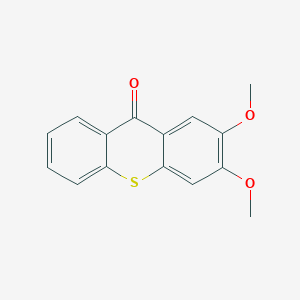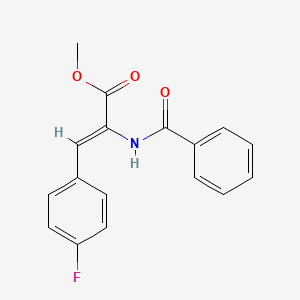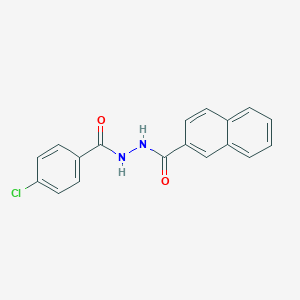![molecular formula C23H17N5O4 B4882728 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone]](/img/structure/B4882728.png)
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] is a chemical compound that has attracted significant attention in the scientific community. The compound is a hydrazone derivative of pyrazolone and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in oxidative stress, inflammation, and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] can modulate various biochemical and physiological processes in the body. The compound has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a role in the pathogenesis of inflammatory diseases. In addition, the compound has been demonstrated to induce apoptosis in cancer cells by activating various signaling pathways.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] in lab experiments is its ability to modulate multiple biological pathways. This makes the compound a potential candidate for the development of novel therapeutics for various diseases. However, the compound has some limitations, including its poor solubility in water and low bioavailability.
Future Directions
There are several future directions for the research on 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone]. One of the areas of interest is the development of novel drug delivery systems that can enhance the bioavailability of the compound. Another area of research is the identification of the molecular targets of the compound and the elucidation of its mechanism of action. Additionally, the compound can be further evaluated for its potential applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders.
Conclusion:
In conclusion, 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] is a chemical compound that has shown significant potential in the field of medicinal chemistry. The compound has been synthesized using various methods and has been extensively studied for its pharmacological properties. Although the mechanism of action of the compound is not fully understood, it has been shown to modulate multiple biological pathways and exhibit potent antioxidant, anti-inflammatory, and anticancer activities. Further research is needed to fully elucidate the therapeutic potential of this compound.
Synthesis Methods
The synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] has been reported using various methods. The most common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 4-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrazine hydrate and acetylacetone to obtain the final product.
Scientific Research Applications
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to possess significant antioxidant, anti-inflammatory, and antimicrobial activities. It has also been reported to exhibit potent cytotoxicity against various cancer cell lines.
properties
IUPAC Name |
4-[(3-acetylphenyl)diazenyl]-5-(4-nitrophenyl)-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O4/c1-15(29)17-6-5-7-18(14-17)24-25-22-21(16-10-12-20(13-11-16)28(31)32)26-27(23(22)30)19-8-3-2-4-9-19/h2-14,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSECFPGDPPHEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[2-(3-acetylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B4882654.png)
![4-butoxy-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4882666.png)
![N'-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B4882669.png)
![ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxylate](/img/structure/B4882679.png)
![methyl 4-[(3-{[(4-fluorobenzoyl)amino]methyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B4882694.png)

![1-(4-fluorophenyl)-4-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}piperazine](/img/structure/B4882709.png)
![3-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4882716.png)

![N-(2-ethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4882735.png)



![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4882753.png)